molecular formula C21H23NO3 B12548423 6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 181073-31-4

6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12548423
CAS No.: 181073-31-4
M. Wt: 337.4 g/mol
InChI Key: BFXKTPOSKUPDAK-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a benzyloxy group, a pentanoyl group, and a dihydroisoquinolinone core

Preparation Methods

The synthesis of 6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the condensation of a benzyloxy-substituted benzaldehyde with a suitable amine to form the corresponding Schiff base, followed by cyclization and acylation reactions to introduce the pentanoyl group. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carbonyl group in the pentanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester linkage in the pentanoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential therapeutic properties, it is explored as a lead compound in drug discovery and development. Studies focus on its efficacy, safety, and pharmacokinetics.

    Industry: It is used in the development of new materials and chemical products. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets in biological systems. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the pentanoyl group can interact with active sites or catalytic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one can be compared with other similar compounds, such as:

    6-(Methoxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.

    6-(Benzyloxy)-2-butanoyl-3,4-dihydroisoquinolin-1(2H)-one: This compound has a butanoyl group instead of a pentanoyl group, which may influence its chemical properties and interactions.

    6-(Benzyloxy)-2-pentanoyl-1,2,3,4-tetrahydroisoquinoline: This compound has a fully saturated isoquinoline core, which may alter its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

181073-31-4

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

2-pentanoyl-6-phenylmethoxy-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C21H23NO3/c1-2-3-9-20(23)22-13-12-17-14-18(10-11-19(17)21(22)24)25-15-16-7-5-4-6-8-16/h4-8,10-11,14H,2-3,9,12-13,15H2,1H3

InChI Key

BFXKTPOSKUPDAK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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